3-Methoxypyridine-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

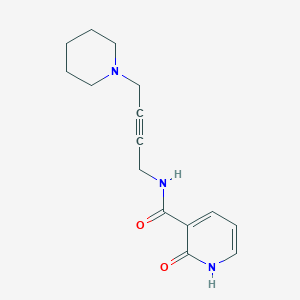

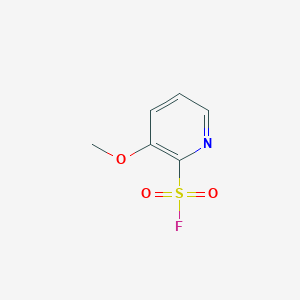

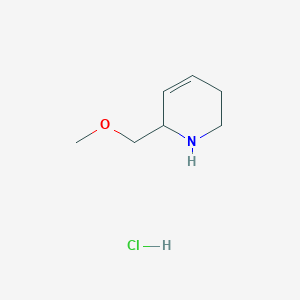

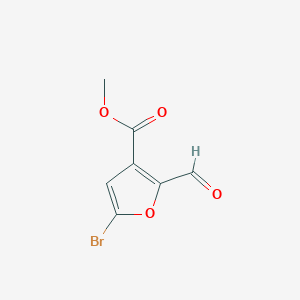

3-Methoxypyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO3S . It has a molecular weight of 191.18 .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6FNO3S/c1-11-5-3-2-4-8-6 (5)12 (7,9)10/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

Fluorosulfonylation of the corresponding fluorosulfonyl radical (FSO2˙) is more challenging and remains less well explored . Fluorosulfonyl radicals have been ignored for a long time owing to their instability and difficulty of generation .Physical and Chemical Properties Analysis

This compound is a powder . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications

Atom-Economical Access to Diverse N-ESF

Liu, Tang, and Qin (2023) developed a new sulfonyl fluoride reagent, specifically (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF), which was successfully applied for constructing enaminyl sulfonyl fluoride (N-ESF). This process is notable for its high atom economy and environmentally benign conditions, producing methanol as the sole byproduct (Liu, Tang, & Qin, 2023).

Formation of Pyridyne Intermediates

Walters and Shay (1995) demonstrated the efficiency of 2-chloro-4-methoxypyridine in forming 4-methoxy-2,3-pyridyne, a reactive intermediate, using directed-deprotonation or fluoride-induced elimination. This study marks the first published report of employing these methods for pyridyne formation (Walters & Shay, 1995).

Precursor in Synthesis of F-18 16α-fluoroestradiol

Lim et al. (1996) used 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone as a precursor for synthesizing F-18 16α-fluoroestradiol. This compound, easily derived from epiestriol, demonstrates stability and high-yield reaction with fluorine-18 fluoride, presenting a significant advancement in nuclear medicine and biology (Lim, Zheng, Berridge, & Tewson, 1996).

Fluoropyridine Synthesis via Fluorodenitration

Kuduk, Dipardo, and Bock (2005) developed a method for synthesizing fluoropyridines through fluorodenitration, mediated by tetrabutylammonium fluoride under mild conditions. This approach is general for nitro-substituted pyridines and exemplifies the versatility of pyridine modifications (Kuduk, Dipardo, & Bock, 2005).

Synthesis of Heterocyclic Sulfonyl Fluorides

Wu and Qin (2023) reported a [3 + 2] cycloaddition reaction for synthesizing various useful heterocyclic sulfonyl fluorides. This method showcases broad substrate specificity and mild conditions, making it valuable in medicinal chemistry (Wu & Qin, 2023).

Oxidative Coupling for Sulfonyl Fluoride Synthesis

Wang et al. (2018) developed a synthesis method for 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride-substituted γ-lactams. Using rhodium(III)-catalyzed oxidative coupling, this research highlights the feasibility of using less reactive coupling partners for new sulfonyl fluoride scaffolds (Wang, Li, Leng, Bukhari, & Qin, 2018).

Electrochemical Synthesis of Sulfonyl Fluorides

Laudadio et al. (2019) presented an electrochemical approach for synthesizing sulfonyl fluorides, using thiols or disulfides combined with potassium fluoride. This method is environmentally friendly and exhibits a broad substrate scope, further emphasizing the versatility of sulfonyl fluorides in various applications (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).

Safety and Hazards

The safety information for 3-Methoxypyridine-2-sulfonyl fluoride includes several hazard statements: H302, H314, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Methoxypyridine-2-sulfonyl fluoride is a chemical compound that is often used in the field of organic synthesis . .

Mode of Action

It is known that fluorinated pyridines, which are structurally similar to this compound, can participate in various chemical reactions due to the presence of the strong electron-withdrawing fluorine atom .

Properties

IUPAC Name |

3-methoxypyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-11-5-3-2-4-8-6(5)12(7,9)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIHDWHDNSSMOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2377935.png)

![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)

![methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2377942.png)

![2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2377949.png)

![diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate](/img/structure/B2377957.png)